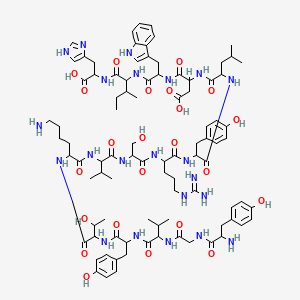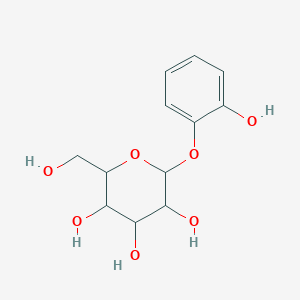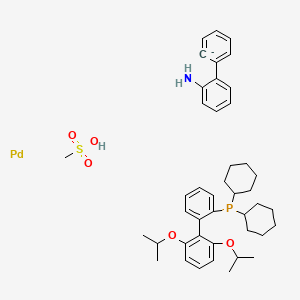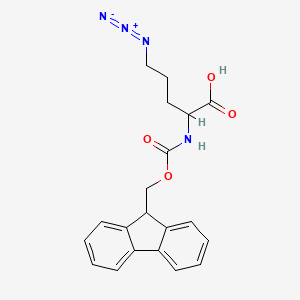
1,3-Diphenethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two phenethyl groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenethylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and Grignard reactions. In the Friedel-Crafts alkylation method, benzene is reacted with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe) for bromination; nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,3-Diphenethylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Diphenethylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The phenethyl groups can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): Similar structure with methyl groups instead of phenethyl groups.
1,3-Diphenylbenzene: Similar structure with phenyl groups instead of phenethyl groups.
1,3-Diphenylpropane: Similar structure with a propane linker instead of ethyl.
Uniqueness
1,3-Diphenethylbenzene is unique due to the presence of phenethyl groups, which provide additional reactivity and potential for functionalization compared to simpler aromatic compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
52995-87-6 |
|---|---|
Formule moléculaire |
C22H22 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1,3-bis(2-phenylethyl)benzene |
InChI |
InChI=1S/C22H22/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-13,18H,14-17H2 |
Clé InChI |
VRQMVGOYGOIVDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one](/img/structure/B13383781.png)
![2-[4-(3,7-Dimethyloctoxy)phenyl]-1-methyl-4-prop-1-enylnaphthalene;1-(3,7-dimethyloctyl)-4,5-dimethyl-2-prop-1-enylbenzene;1-(2-ethylhexoxy)-4-methoxy-5-methyl-2-prop-1-enylbenzene](/img/structure/B13383797.png)



![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L](/img/structure/B13383814.png)




![8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13383855.png)


